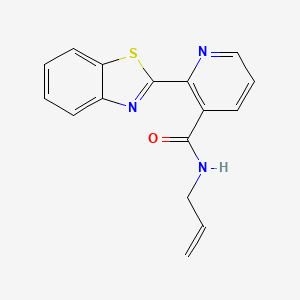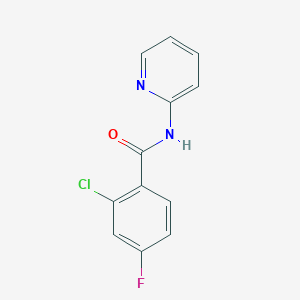
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide leads to the suppression of B-cell receptor signaling, which in turn leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. It inhibits BTK phosphorylation, which is necessary for B-cell receptor signaling. 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide also inhibits the activation of downstream signaling molecules, such as AKT and ERK. In addition, 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to have a favorable safety profile in preclinical studies. However, there are also limitations to using 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments. Its effectiveness may vary depending on the type of cancer being studied, and it may not be effective for all types of cancer.
将来の方向性
There are several future directions for the study of 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. One direction is to further investigate its effectiveness in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its effectiveness in clinical trials for the treatment of various types of cancer. In addition, further studies are needed to understand the mechanisms of resistance to 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide and to develop strategies to overcome this resistance. Finally, there is a need to develop more potent and selective inhibitors of BTK for the treatment of cancer.
合成法
The synthesis of 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide involves several steps. The first step is the reaction of 2-tert-butylphenol with tert-butyl chloroacetate to form 2-tert-butylphenoxyacetate. The second step is the reaction of 2-tert-butylphenoxyacetate with 4-pyridinemethanamine to form 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide (2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide). The purity of 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide can be increased by recrystallization.
科学的研究の応用
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a favorable safety profile in preclinical studies.
特性
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-6-4-5-7-16(15)22-13-17(21)20-12-14-8-10-19-11-9-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFNGBMIULQLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5494337.png)

![N-(2-ethoxyphenyl)-3-[(9aS)-hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl]-3-oxopropanamide](/img/structure/B5494342.png)
![4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5494348.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)piperidin-2-one](/img/structure/B5494361.png)
![5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5494373.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide](/img/structure/B5494392.png)
![{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid](/img/structure/B5494396.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine](/img/structure/B5494402.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5494426.png)



![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5494453.png)